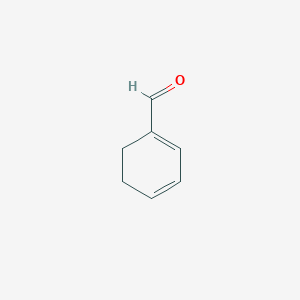
Cyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,3-diene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
1. Intermediate in Organic Synthesis
Cyclohexa-1,3-diene-1-carbaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the Diels-Alder reaction, which is a key method for constructing cyclic structures in organic chemistry. The compound's diene functionality allows it to participate in cycloaddition reactions with dienophiles to form complex cyclic compounds .
2. Polymerization
This compound is also explored as a monomer for the production of polymers. Its ability to undergo living anionic polymerization enables the formation of polycyclohexadiene, which can be further functionalized to create materials with specific properties . The polymerization process can be catalyzed by various systems, including lithium-based catalysts, leading to diverse polymer architectures.
3. Catalytic Reactions
this compound can engage in C-C coupling reactions with aromatic alcohols and aldehydes through iridium-catalyzed hydrogen auto-transfer processes. These reactions yield carbonyl addition products that are valuable in synthetic organic chemistry . Additionally, it can act as a substrate in palladium-catalyzed reactions for the formation of diacetoxylated products .
Biological Activities
1. Natural Product Synthesis
The compound is integral to synthesizing natural products that exhibit various biological activities. For instance, derivatives of this compound have been reported to possess antimicrobial properties and have been used in the synthesis of retinal analogs . The structural features of this compound allow for modifications that enhance its bioactivity.
2. Chiral Synthesis
The compound has been utilized in developing chiral 1,3-cyclohexadienals through organocatalysis. Proline and its derivatives have shown effectiveness in catalyzing asymmetric reactions involving this compound, leading to products with significant enantiomeric excess . This application is particularly relevant in pharmaceuticals where chirality plays a crucial role in drug efficacy.
Table 1: Summary of Reactions Involving this compound
Propriétés
Numéro CAS |
1121-54-6 |
|---|---|
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |
Clé InChI |
LQXUYPKOOOUVJB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C=O |
SMILES canonique |
C1CC(=CC=C1)C=O |
Synonymes |
1,3-Cyclohexadiene-1-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















